molecular formula C23H15NO2S B7468857 naphthalen-1-yl 10H-phenothiazine-10-carboxylate

naphthalen-1-yl 10H-phenothiazine-10-carboxylate

Cat. No.: B7468857
M. Wt: 369.4 g/mol
InChI Key: BJICBLMMTYZFKB-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 10H-phenothiazine-10-carboxylate is a chemical compound that combines the structural features of naphthalene and phenothiazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl 10H-phenothiazine-10-carboxylate typically involves the reaction of naphthalene derivatives with phenothiazine derivatives under specific conditions. One common method involves the use of a coupling reaction, where naphthalene-1-carboxylic acid is reacted with 10H-phenothiazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 10H-phenothiazine-10-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Naphthalen-1-yl 10H-phenothiazine-10-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 10H-phenothiazine-10-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s effects are mediated through binding to these targets, which can alter cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalen-1-yl 10H-phenothiazine-10-carboxylate is unique due to its specific structural features that combine the properties of naphthalene and phenothiazine. This combination imparts distinct photophysical and chemical properties, making it valuable for various applications .

Biological Activity

Naphthalen-1-yl 10H-phenothiazine-10-carboxylate is a compound that combines the structural features of naphthalene and phenothiazine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Phenothiazines

Phenothiazines are a class of compounds that have been extensively studied for their medicinal properties, particularly as antipsychotic agents. They exhibit a wide range of biological activities, including:

  • Antipsychotic effects : Primarily through dopamine receptor antagonism.
  • Anticancer properties : Inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
  • Antimicrobial activity : Effective against bacteria and fungi.
  • Anti-inflammatory effects : Modulation of inflammatory pathways.

The hybridization of phenothiazines with other pharmacophores has been shown to enhance these activities, leading to the development of novel compounds with improved efficacy .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including gastric cancer cells (MGC-803, MKN28, and MKN45). The compound's mechanism involves:

  • Induction of Apoptosis : Molecular docking studies suggest that it binds to tubulin, disrupting the cell cycle and promoting apoptosis .
  • Inhibition of Migration : It regulates the Wnt/β-catenin signaling pathway, influencing epithelial-mesenchymal transition by modulating the expression levels of E-cadherin and N-cadherin .

Antimicrobial Activity

This compound has also shown promising antimicrobial effects. Studies indicate its efficacy against various bacterial strains and fungal pathogens. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting specific metabolic pathways within these organisms .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : It activates caspases and promotes mitochondrial dysfunction leading to programmed cell death.
  • Inhibition of Drug Resistance : It has been shown to inhibit P-glycoprotein, a key player in multidrug resistance in cancer therapy .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of the compound on gastric cancer cell lines. Results showed a concentration-dependent inhibition of cell growth with an IC50 value in the low micromolar range. The compound demonstrated selectivity for cancer cells over normal cells, indicating its potential as a targeted therapy .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against clinical isolates of resistant bacteria. The results indicated that this compound effectively inhibited bacterial growth at sub-micromolar concentrations, suggesting its utility in treating infections caused by multidrug-resistant organisms .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to other phenothiazine derivatives:

CompoundAnticancer ActivityAntimicrobial ActivityMechanism of Action
Naphthalen-1-yl 10H-pheno...HighModerateApoptosis induction, cell cycle arrest
Phenothiazine Derivative AModerateHighDopamine receptor antagonism
Phenothiazine Derivative BLowHighMembrane disruption

Properties

IUPAC Name

naphthalen-1-yl phenothiazine-10-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO2S/c25-23(26-20-13-7-9-16-8-1-2-10-17(16)20)24-18-11-3-5-14-21(18)27-22-15-6-4-12-19(22)24/h1-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJICBLMMTYZFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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